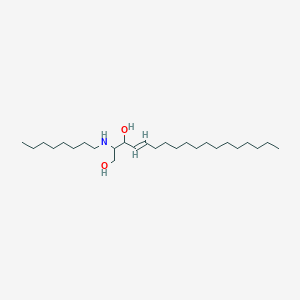![molecular formula C7H10N4O4 B7980964 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate CAS No. 1187932-94-0](/img/structure/B7980964.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused triazole and pyrazine ring system, which imparts unique chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol at elevated temperatures, followed by cyclization and purification steps . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that utilize commercially available reagents. The process involves multiple steps, including substitution, cyclization, and purification, to produce the compound in large quantities with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, 2-chloropyrazine, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or inhibitor of certain receptors or enzymes, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine: This compound shares a similar core structure but with a trifluoromethyl group, which imparts different chemical and biological properties.
7-Nitroso-3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine: Another derivative with a nitroso group, used in pharmaceutical research.
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate is unique due to its specific ring structure and the presence of the oxalate group, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
oxalic acid;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.C2H2O4/c1-2-9-4-7-8-5(9)3-6-1;3-1(4)2(5)6/h4,6H,1-3H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXINHKXTALUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-94-0 |
Source


|
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5,6-Trichlorobenzo[d]oxazole](/img/structure/B7980920.png)



![Pyrrolo[1,2-a]pyrimidine](/img/structure/B7980946.png)




